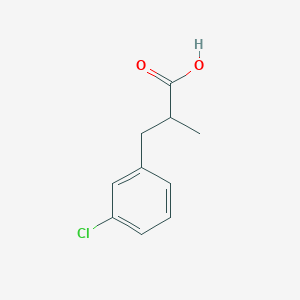
3-(3-Chloro-phenyl)-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Chloro-phenyl)-2-methyl-propionic acid” is a type of organic compound known as a carboxylic acid, which contains a carboxyl group (-COOH) attached to a carbon chain. The “3-Chloro-phenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached to the third carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl group with a chlorine atom attached to one of the carbons. This phenyl group is then attached to a two-carbon chain (propionic acid), with a methyl group (-CH3) attached to the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like melting point, boiling point, solubility, and reactivity. Without specific data, we can only make general predictions based on the properties of similar compounds .科学的研究の応用
Overview of Phenolic Acids in Scientific Research
Phenolic acids, including chlorogenic acid (CGA), have garnered significant attention due to their diverse biological and pharmacological effects. Chlorogenic acid, a major isomer found in green coffee extracts and tea, exhibits a range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's influence on lipid and glucose metabolism regulation positions it as a potential treatment for disorders like hepatic steatosis, cardiovascular disease, and obesity. This underscores the importance of further research to optimize its biological and pharmacological effects, potentially utilizing it as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).
Parabens in Aquatic Environments
Research on parabens, esters of para-hydroxybenzoic acid, highlights their widespread use in cosmetics, pharmaceuticals, and as food preservatives, along with their presence as contaminants in aquatic environments. Despite their biodegradability, parabens persist in surface waters and sediments, raising concerns about their potential endocrine-disrupting effects and necessitating ongoing studies to fully understand their impact on health and the environment (Camille Haman et al., 2015).
Chlorogenic Acid as a Nutraceutical
Chlorogenic acid's role as a nutraceutical against metabolic syndrome emphasizes its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. This dual role as a food additive and nutraceutical highlights its potential in the formulation of dietary supplements and functional foods, reflecting its significant impact on health beyond its basic nutritional value (Jesús Santana-Gálvez et al., 2017).
Cinnamic Acid Derivatives in Anticancer Research
The exploration of cinnamic acid derivatives in anticancer research reveals their potential due to the chemical versatility of the 3-phenyl acrylic acid structure. Recent studies have highlighted the anticancer efficacy of various cinnamoyl derivatives, indicating a rich medicinal tradition and underutilized potential in this area. This suggests a need for continued research to harness these compounds' therapeutic properties more effectively (P. De et al., 2011).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect various biological pathways . These pathways are involved in a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
For instance, the production of certain plant hormones, which are indole derivatives, is influenced by the degradation of tryptophan in higher plants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGRSKQMCBYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

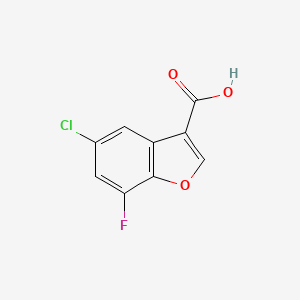
![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)

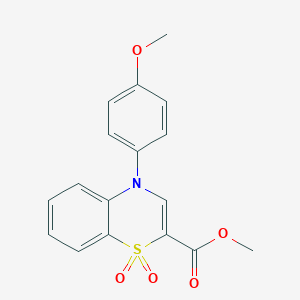
![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)
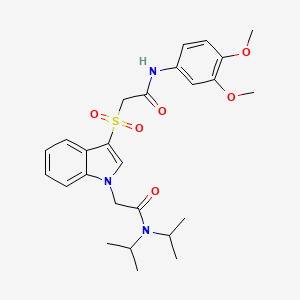
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)
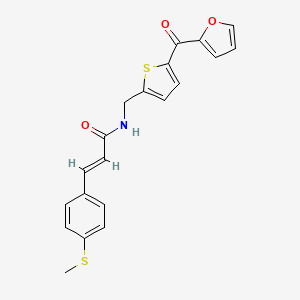
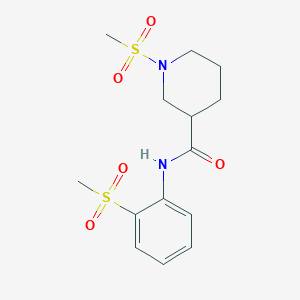
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)